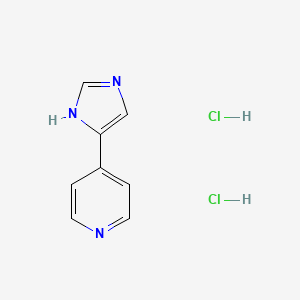

4-(1H-imidazol-5-yl)pyridine 2HCl

Description

BenchChem offers high-quality 4-(1H-imidazol-5-yl)pyridine 2HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-imidazol-5-yl)pyridine 2HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H9Cl2N3 |

|---|---|

Molecular Weight |

218.08 g/mol |

IUPAC Name |

4-(1H-imidazol-5-yl)pyridine;dihydrochloride |

InChI |

InChI=1S/C8H7N3.2ClH/c1-3-9-4-2-7(1)8-5-10-6-11-8;;/h1-6H,(H,10,11);2*1H |

InChI Key |

GZKCYDSARGXMTC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=CN=CN2.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: 4-(1H-imidazol-5-yl)pyridine Dihydrochloride (2HCl)

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges where the physicochemical properties of a chemical building block dictate the success or failure of a synthetic campaign. 4-(1H-imidazol-5-yl)pyridine 2HCl is a privileged, bidentate scaffold widely utilized in medicinal chemistry and coordination chemistry. This guide provides an authoritative, mechanistic deep-dive into its structural causality, pharmacophore dynamics, and validated experimental workflows. Rather than merely listing its properties, this whitepaper explains why the dihydrochloride salt is the optimal form for research and how to deploy it effectively in complex synthetic and biological assays.

Physicochemical Profiling & Structural Causality

The selection of the dihydrochloride (2HCl) salt over the free base is a deliberate, causality-driven choice in drug development. Imidazoles are electron-rich heterocycles susceptible to oxidative degradation over long-term storage. By protonating both the pyridine nitrogen and the imidazole ring, the 2HCl salt stabilizes the molecule, drastically lowers its partition coefficient (LogP), and ensures rapid, complete dissolution in aqueous media and polar aprotic solvents like DMSO[1].

Quantitative Data Summary

| Parameter | Specification / Value | Scientific Rationale |

| IUPAC Name | 4-(1H-imidazol-5-yl)pyridine dihydrochloride | Standardized chemical nomenclature |

| CAS Registry | 146366-05-4 (2HCl Salt)[2] | Differentiates the stable salt from the free base (CAS 51746-87-3)[3] |

| Molecular Formula | C8H9Cl2N3[4] | Indicates a 1:2 stoichiometric ratio of base to hydrochloric acid |

| Molecular Weight | 218.08 g/mol [1] | Critical parameter for precise molarity calculations in HTS assays |

| Solubility Profile | Highly soluble in DMSO and H2O[1] | Prevents compound precipitation during in vitro biological screening |

| Target m/z [M+H]+ | 146.07 (Free base exact mass) | Primary mass-to-charge ratio used for LC-MS reaction monitoring |

Pharmacophore Dynamics & Tautomerism

The core utility of 4-(1H-imidazol-5-yl)pyridine lies in its annular tautomerism: it exists in a dynamic equilibrium between the 4-(1H-imidazol-5-yl)pyridine and 4-(1H-imidazol-4-yl)pyridine forms.

When deployed as a pharmacophore—such as in the development of novel HSP90 inhibitors or kinase antagonists[5]—this equilibrium allows the molecule to adapt its geometry to the target's active site. The pyridine nitrogen acts as a robust hydrogen-bond acceptor, while the imidazole ring can simultaneously act as a hydrogen-bond donor and acceptor. In coordination chemistry, these two nitrogens serve as a bidentate ligand, capable of chelating transition metals (e.g., Ruthenium, Copper) via coordinate covalent bonds.

Fig 1: Pharmacophore activation and target binding pathways of the imidazole-pyridine scaffold.

Validated Experimental Methodologies

To utilize the 2HCl salt in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig)[5] or metal chelation, the salt must be neutralized in situ. The following protocol is designed as a self-validating system to ensure high-yield conversions.

Protocol: In Situ Neutralization and Catalytic Cross-Coupling

Step 1: Stock Solubilization

-

Action : Weigh 10.0 mg of 4-(1H-imidazol-5-yl)pyridine 2HCl (CAS 146366-05-4)[2] and dissolve in 1.0 mL of anhydrous DMSO to yield a ~45.8 mM stock solution.

-

Causality : DMSO is chosen because it fully solubilizes the salt[1] while remaining inert to downstream palladium catalysis.

-

Self-Validation : The solution must be optically clear. Any turbidity indicates moisture-induced degradation or an impure salt batch. Do not proceed if cloudy.

Step 2: Free Base Generation

-

Action : Add 3.0 molar equivalents of N,N-Diisopropylethylamine (DIPEA) to the reaction vessel.

-

Causality : Why 3 equivalents? Two equivalents are strictly required to neutralize the two HCl molecules, freeing the pyridine and imidazole nitrogens. The third equivalent serves as an essential acid scavenger for the subsequent electrophilic coupling step.

Step 3: Electrophilic Addition & Coupling

-

Action : Introduce the target electrophile (e.g., aryl halide) and the palladium catalyst complex[5]. Heat to the required reaction temperature (typically 80–100 °C).

Fig 2: Standardized experimental workflow for in situ neutralization and catalytic coupling.

Analytical Validation Framework

Trustworthiness in synthetic chemistry relies on rigorous analytical tracking. To validate the success of the aforementioned protocol, utilize Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Pre-Reaction Baseline : Upon addition of DIPEA, an aliquot should be analyzed via LC-MS (Positive Ion Mode). You must observe a dominant peak at m/z 146.07 [M+H]+ , confirming the successful generation of the free base.

-

Reaction Monitoring : As the cross-coupling or chelation proceeds, monitor the disappearance of the m/z 146.07 peak. The reaction is self-validating: complete consumption of this mass, coupled with the emergence of the product mass, definitively proves that the in situ neutralization and coupling cascade was successful.

References

- Title: 4-(1H-imidazol-5-yl)

- Source: emolecules.

- Source: caerulumpharm.

- Source: alfa-chemistry.

- Source: google.

Sources

- 1. CPDD2025 - á»áá á»ááá áá©áá áááá² [caerulumpharm.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. CAS Number 51746-87-3 [emolecules.com]

- 4. 4-(1H-imidazol-5-yl)pyridine dihydrochloride | C8H9Cl2N3 | CID 67500181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2012093708A1 - æ°è¦äºç°å¼ååç©åã¯ãã®å¡© - Google Patents [patents.google.com]

Navigating the Therapeutic Potential of 4-(Imidazol-4-yl)pyridine Dihydrochloride: A Technical Guide for Researchers

Introduction

The landscape of modern drug discovery is characterized by the pursuit of molecular scaffolds that offer both structural simplicity and profound biological activity. Among these, the imidazole-pyridine framework has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This technical guide focuses on a specific, highly promising derivative: 4-(imidazol-4-yl)pyridine dihydrochloride. While a dedicated CAS (Chemical Abstracts Service) number for the dihydrochloride salt of this particular isomer has not been definitively established in the public domain, this document will refer to the core structure of 4-(imidazol-4-yl)pyridine and its associated dihydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of its synthesis, chemical properties, and burgeoning applications in medicinal chemistry.

Chemical Identity and Physicochemical Properties

The core of the molecule is a pyridine ring linked at its 4-position to the 4-position of an imidazole ring. The dihydrochloride salt form enhances the compound's solubility in aqueous media, a critical attribute for many experimental and pharmaceutical applications.

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃ (Free Base) | N/A |

| Molecular Weight | 145.16 g/mol (Free Base) | N/A |

| Salt Form | Dihydrochloride | N/A |

| Appearance | Typically a solid | N/A |

| Solubility | Expected to be soluble in water and polar organic solvents | General chemical principles |

Synthetic Strategies: Building the Imidazole-Pyridine Core

The synthesis of 4-(imidazol-4-yl)pyridine and its derivatives can be approached through several established organic chemistry methodologies. The choice of a specific route often depends on the availability of starting materials, desired scale, and the need for specific substitutions on either the imidazole or pyridine rings.

Common Synthetic Approaches

A prevalent strategy for constructing the imidazole ring is the Radziszewski synthesis and its modern variations. This method typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1] For the synthesis of 4-(imidazol-4-yl)pyridine, a plausible route would involve:

-

Preparation of a key intermediate: This could be a derivative of 4-acetylpyridine or a related 1,2-dicarbonyl compound.

-

Condensation reaction: Reacting the dicarbonyl compound with an appropriate aldehyde and an ammonia source to form the imidazole ring.

Another powerful approach involves the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling . This method allows for the direct formation of the carbon-carbon bond between pre-functionalized imidazole and pyridine rings.

Illustrative Synthetic Workflow: A Conceptual Overview

The following diagram illustrates a conceptual workflow for the synthesis of the 4-(imidazol-4-yl)pyridine scaffold, highlighting key stages and potential methodologies.

Caption: Mechanism of kinase inhibition by 4-(imidazol-4-yl)pyridine derivatives.

Histamine Receptor Modulation

The imidazole ring is a core component of histamine, a key neurotransmitter and mediator of inflammatory responses. [2]Consequently, imidazole-containing compounds are often explored for their ability to interact with histamine receptors.

-

Histamine H3 Receptor Agonism: Research has identified derivatives of 4-(imidazol-4-ylmethyl)pyridine as potent and selective agonists of the histamine H3 receptor. [3][4][5]The H3 receptor is primarily located in the central nervous system and acts as an autoreceptor, regulating the release of histamine and other neurotransmitters. Agonists of the H3 receptor have potential therapeutic applications in a range of neurological and psychiatric disorders.

The interaction of these compounds with the histamine H3 receptor is believed to be driven by the structural similarity of the imidazole-pyridine core to the endogenous ligand, histamine.

Broader Therapeutic Potential

The versatility of the 4-(imidazol-4-yl)pyridine scaffold extends beyond oncology and neuroscience. The broader class of imidazopyridines has been investigated for a wide range of biological activities, including:

-

Antiviral and Antibacterial Properties: The structural resemblance of imidazopyridines to purines allows them to interact with various biological systems, leading to potential antiviral and antibacterial effects. [6][7]* Anti-inflammatory Activity: Certain derivatives have demonstrated analgesic and anti-inflammatory properties in preclinical models. [6]

Experimental Protocols and Analytical Characterization

Rigorous experimental design and analytical validation are paramount in the evaluation of novel chemical entities. This section provides an overview of key experimental protocols and analytical techniques relevant to the study of 4-(imidazol-4-yl)pyridine dihydrochloride.

Protocol 1: General Procedure for Kinase Inhibition Assay

This protocol outlines a general method for assessing the in vitro inhibitory activity of a compound against a target kinase.

Objective: To determine the IC₅₀ value of 4-(imidazol-4-yl)pyridine dihydrochloride against a specific kinase (e.g., B-RAFV600E).

Materials:

-

Recombinant human kinase

-

Specific peptide substrate for the kinase

-

ATP (Adenosine triphosphate)

-

4-(imidazol-4-yl)pyridine dihydrochloride (test compound)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

-

Reaction Setup: In a 96-well plate, add the kinase, peptide substrate, and the test compound at various concentrations.

-

Initiation of Reaction: Add ATP to initiate the kinase reaction.

-

Incubation: Incubate the reaction mixture at a specified temperature for a defined period.

-

Detection: Add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.

-

Data Analysis: Plot the kinase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of a chemical compound.

Objective: To assess the purity of a synthesized batch of 4-(imidazol-4-yl)pyridine dihydrochloride.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by the UV absorbance maximum of the compound.

-

Injection Volume: 10 µL.

Procedure:

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

-

Injection: Inject the sample onto the HPLC system.

-

Data Acquisition: Record the chromatogram.

-

Purity Calculation: Calculate the purity based on the area percentage of the main peak relative to the total peak area.

Conclusion and Future Directions

4-(Imidazol-4-yl)pyridine dihydrochloride represents a compelling molecular scaffold with significant potential in drug discovery and development. Its demonstrated activities as a kinase inhibitor and a histamine receptor modulator underscore its versatility and promise for addressing unmet medical needs in oncology, neuroscience, and beyond. Future research should focus on a number of key areas:

-

Definitive CAS Number Assignment: A concerted effort to register the specific CAS number for 4-(imidazol-4-yl)pyridine and its dihydrochloride salt would greatly benefit the scientific community by ensuring clear and unambiguous identification.

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the imidazole and pyridine rings will be crucial for optimizing potency, selectivity, and pharmacokinetic properties for specific biological targets.

-

In Vivo Efficacy and Safety Profiling: Promising in vitro candidates must be advanced to in vivo models to evaluate their efficacy, safety, and drug-like properties.

-

Exploration of New Therapeutic Areas: The diverse biological activities of the imidazole-pyridine scaffold suggest that its therapeutic potential may extend to other disease areas, warranting broader screening and investigation.

References

-

Kitbunnadaj, R., et al. (2004). Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist. Journal of Medicinal Chemistry, 47(10), 2414-7. Available at: [Link]

-

Abdel-Gawad, H., et al. (2020). Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents. Current Organic Synthesis, 17(1), 55-64. Available at: [Link]

-

A novel three-component, one-pot condensation yielding 1H-imidazol-4-yl-pyridines. (n.d.). ResearchGate. Available at: [Link]

-

Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(23), 6563-7. Available at: [Link]

-

Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2020). Molecules, 25(15), 3465. Available at: [Link]

-

El-Damasy, A. K., et al. (2022). Structural optimization of 4-(imidazol-5-yl)pyridine derivatives affords broad-spectrum anticancer agents with selective B-RAFV600E/p38α kinase inhibitory activity: Synthesis, in vitro assays and in silico study. European Journal of Pharmaceutical Sciences, 171, 106115. Available at: [Link]

-

Vollinga, R. C., et al. (1994). A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. Journal of Medicinal Chemistry, 37(3), 332-3. Available at: [Link]

-

Wang, Z., et al. (2010). Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. Bioorganic & Medicinal Chemistry Letters, 20(5), 1573-7. Available at: [Link]

-

Wikipedia contributors. (2024, February 28). Imidazole. In Wikipedia, The Free Encyclopedia. Retrieved March 4, 2026, from [Link]

-

A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (2018). Mini-Reviews in Medicinal Chemistry, 18(15), 1285-1304. Available at: [Link]

-

4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3059. Available at: [Link]

-

Collins, I., et al. (2015). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. Bioorganic & Medicinal Chemistry Letters, 25(19), 4203-9. Available at: [Link]

-

Methyl 4-[5-(4-fluorophenyl)-4-(pyridin-4-yl)-1H-imidazol-2-ylsulfanyl]butanoate. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2173. Available at: [Link]

-

A new series of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their derivatives were synthesized by the reaction of 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide with aryl boronic acids by Suzuki coupling reaction in the presence of Pd(OAc)2 and CsF. (2014). Journal of Chemical Sciences, 126(4), 1055-1062. Available at: [Link]

-

Sharma, V., et al. (2013). IMIDAZOLE: SYNTHESIS, PROPERTIES AND BIOLOGICAL ACTIVITY. PharmaTutor, 1(3), 38-47. Available at: [Link]

-

Nα-Imidazolylalkyl and Pyridylalkyl Derivatives of Histaprodifen: Synthesis and in Vitro Evaluation of Highly Potent Histamine H1-Receptor Agonists. (2003). Journal of Medicinal Chemistry, 46(24), 5229-5239. Available at: [Link]

-

Advances in histamine pharmacology reveal new drug targets. (2009). British Journal of Pharmacology, 157(1), 1-3. Available at: [Link]

-

Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. (2023). Trade Science Inc. Available at: [Link]

-

One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (2011). E-Journal of Chemistry, 8(1), 313-317. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Available at: [Link]

-

Novel pyridine-thiazole hybrid: synthesis, structural characterisation and adme predictions. (2025). European Journal of Life Sciences. Available at: [Link]

Sources

- 1. pharmatutor.org [pharmatutor.org]

- 2. Advances in histamine pharmacology reveal new drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

A Tale of Two Scaffolds: A Technical Guide to 4-(1H-imidazol-5-yl)pyridine and Imidazo[4,5-b]pyridine in Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are foundational building blocks for therapeutic agents.[1][2][3][4][5] Among these, structures combining pyridine and imidazole motifs are of particular interest. This guide provides an in-depth technical comparison between two isomeric yet fundamentally distinct scaffolds: the flexible, bi-aryl-like 4-(1H-imidazol-5-yl)pyridine and the rigid, fused imidazo[4,5-b]pyridine . We will dissect their core structural differences, analyze the resulting impact on physicochemical and pharmacological properties, and provide detailed synthetic protocols. This comparative analysis aims to equip researchers with the foundational knowledge to strategically select the appropriate scaffold for rational drug design, particularly in the context of kinase and other enzyme inhibition.

Introduction: The Privileged Nature of Imidazole and Pyridine Scaffolds

Nitrogen heterocycles are cornerstones of modern pharmaceuticals, with a significant percentage of FDA-approved small-molecule drugs incorporating at least one such structure.[1] The imidazole and pyridine rings, in particular, are considered "privileged scaffolds" due to their ability to engage in a wide range of interactions with biological targets. Their nitrogen atoms can act as hydrogen bond donors and acceptors, participate in metal coordination, and influence the overall electronic and solubility properties of a molecule.[1][2][4][6]

The combination of these two rings into a single molecular entity gives rise to a rich chemical space. However, the specific manner of their connection—a flexible single bond versus a rigid fused ring system—creates a stark dichotomy in molecular architecture and, consequently, in biological application. This guide will explore this critical difference in detail.

Chapter 1: 4-(1H-imidazol-5-yl)pyridine – A Scaffold of Flexibility

The 4-(1H-imidazol-5-yl)pyridine scaffold is characterized by a C-C single bond linking the 5-position of the imidazole ring to the 4-position of the pyridine ring. This linkage is the defining feature, bestowing significant conformational flexibility.

Molecular Structure and Conformation

The single bond between the two aromatic rings acts as a rotational axis. This allows the molecule to adopt various dihedral angles, enabling it to adapt its conformation to fit diverse protein binding pockets. This flexibility can be both an advantage and a disadvantage. While it allows for an induced-fit binding model, the entropic cost of locking the molecule into a single bioactive conformation upon binding can be significant. The dihedral angle between the pyridine and imidazole rings is a key structural parameter, often influenced by substitution patterns on either ring.[7]

Diagram: Conformational Flexibility

Caption: Rotational freedom around the C-C bond in 4-(1H-imidazol-5-yl)pyridine.

Role in Medicinal Chemistry: The p38 MAPK Inhibitor Paradigm

This scaffold is famously exemplified by its role as the core of a major class of p38 MAP kinase inhibitors.[8][9] In this context, the pyridinylimidazole structure serves as a potent pharmacophore that binds to the ATP pocket of the kinase.[10][11]

-

Mechanism of Action: The pyridine nitrogen acts as a hydrogen bond acceptor, engaging with the "hinge" region of the kinase (specifically with the backbone NH of Met109 in p38). The imidazole ring provides further interactions, and its substituents can be modified to achieve potency and selectivity. The molecule's ability to adopt a specific, relatively planar conformation upon binding is crucial for its inhibitory activity.[10][12]

Diagram: p38 Kinase Inhibition Pathway

Caption: Simplified p38 MAPK signaling and point of inhibition.

General Synthesis Strategies

The construction of the 4-(1H-imidazol-5-yl)pyridine core often involves forming either the imidazole ring onto a pyridine precursor or coupling pre-formed imidazole and pyridine rings.

-

Van Leusen Imidazole Synthesis: A powerful method for forming the imidazole ring. It involves the reaction of an aldimine with tosylmethyl isocyanide (TosMIC).[13][14][15][16] This can be performed as a three-component reaction using pyridine-4-carboxaldehyde, an amine, and TosMIC.[13][17]

-

Cross-Coupling Reactions: Methods like the Suzuki-Miyaura coupling can be used to form the C-C bond between a halogenated pyridine (e.g., 4-bromopyridine) and an imidazole-boronic acid derivative, or vice versa.[18][19][20] This approach offers high modularity.

Chapter 2: Imidazo[4,5-b]pyridine – A Scaffold of Rigidity

Imidazo[4,5-b]pyridine, also known as 1-deazapurine, is a fused bicyclic heterocycle.[21][22] This fusion results in a planar, rigid structure, which is the fundamental point of differentiation from its flexible isomer.

Molecular Structure and Planarity

The shared bond between the imidazole and pyridine rings locks the molecule into a single, planar conformation. This pre-organization can be advantageous for binding, as there is a lower entropic penalty upon insertion into a binding site. The fixed geometry of the nitrogen atoms and potential substitution points provides a well-defined vector for interactions.

Role in Medicinal Chemistry: A Purine Bioisostere

The structural resemblance of imidazo[4,5-b]pyridine to natural purines (like adenine) makes it an excellent bioisostere.[23][24][25][26] This has led to its extensive investigation and application as a core scaffold for inhibitors of enzymes that interact with purines, most notably protein kinases.[23][24][27]

-

Kinase Inhibition: The scaffold can mimic the adenine base of ATP, fitting into the ATP-binding cleft of numerous kinases.[23] Derivatives have been developed as inhibitors for Aurora kinases, Bruton's tyrosine kinase (BTK), and others.[23][28]

-

Other Biological Activities: Beyond kinase inhibition, this scaffold has been incorporated into molecules with a wide array of biological properties, including antimicrobial, antiviral, and anti-inflammatory activities.[5][23][29][30] Recently, derivatives have also been explored as potent and selective BET inhibitors for managing neuropathic pain.[31]

Diagram: Structural Comparison

Caption: Core structural difference: Rotatable bond vs. fused rings.

General Synthesis Strategies

The synthesis of the imidazo[4,5-b]pyridine core typically involves building the imidazole ring onto a pre-existing pyridine.

-

Phillips Condensation: This is a classic and widely used method. It involves the condensation of a 2,3-diaminopyridine with a carboxylic acid (or its equivalent, like an orthoester or aldehyde) under acidic or thermal conditions to form the fused imidazole ring.[26][32]

-

Palladium-Catalyzed Amidation/Cyclization: Modern methods utilize palladium catalysis to couple an amide with a 2-chloro-3-aminopyridine, followed by cyclization to form the N1-substituted imidazo[4,5-b]pyridine ring system.[23][33] This provides excellent regiocontrol for substitution on the imidazole nitrogen.[33]

-

From Substituted Imidazoles: Certain synthetic routes build the pyridine ring onto a functionalized imidazole precursor, for instance, by reacting 5-amino-4-cyanoformimidoyl imidazoles with reagents like malononitrile.[34][35]

Chapter 3: Head-to-Head Comparison: A Functional Dichotomy

The choice between these two scaffolds is a critical decision in a drug design campaign, driven by the specific requirements of the biological target and desired pharmacokinetic profile.

Summary of Core Differences

| Feature | 4-(1H-imidazol-5-yl)pyridine | Imidazo[4,5-b]pyridine |

| Connectivity | C-C Single Bond | Fused Ring System |

| Conformation | Flexible, multiple conformers | Rigid, planar |

| Entropy of Binding | Higher entropic penalty | Lower entropic penalty |

| Common Role | Hinge-binding pharmacophore | Purine bioisostere |

| Key Application | p38 MAPK Inhibitors[8] | Broad Kinase Inhibitors[28] |

| Primary Synthesis | Van Leusen, Suzuki Coupling[13][18] | Phillips Condensation[26][32] |

| Parent pKa | Not readily available | ~4.37[36] |

Choosing the Right Scaffold: A Decision Framework

The selection process is not arbitrary. It requires a deep understanding of the target's binding site topology and the desired structure-activity relationship (SAR).

-

When to Choose Flexibility (4-(1H-imidazol-5-yl)pyridine):

-

The target binding site is shallow or requires an "induced fit."

-

The SAR exploration requires probing different spatial vectors that can only be achieved through rotation.

-

To mimic known bi-aryl hinge-binders.

-

-

When to Choose Rigidity (Imidazo[4,5-b]pyridine):

-

The target is a purine-binding protein (e.g., many kinases, ATPases).

-

A high degree of pre-organization is needed to maximize binding affinity.

-

The binding pocket is a narrow, planar cleft.

-

Metabolic stability is a concern, as the fused system offers fewer sites for metabolic attack compared to a flexible bi-aryl system.

-

Diagram: Scaffold Selection Workflow

Caption: Decision framework for scaffold selection in drug design.

Chapter 4: Experimental Protocols

The following are generalized, representative protocols for the synthesis of each scaffold. Researchers must adapt these to their specific substrates and optimize conditions accordingly.

Protocol: Synthesis of a 4-(Aryl-1H-imidazol-5-yl)pyridine via Suzuki-Miyaura Coupling

This protocol describes the coupling of a bromopyridine with a boronic acid.

Materials:

-

4-Bromo-N,N-dimethylpyridin-2-amine (1.0 eq)

-

(1-(tert-butyl)-5-phenyl-1H-imidazol-2-yl)boronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium phosphate (K₃PO₄) (2.5 eq)

-

1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromopyridine, the imidazole-boronic acid, K₃PO₄, and Pd(PPh₃)₄.[19]

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the degassed dioxane/water solvent mixture via syringe.[19][37]

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.[37]

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Protocol: Synthesis of a 2-Substituted-Imidazo[4,5-b]pyridine via Phillips Condensation

This protocol describes the cyclization of a diaminopyridine with a carboxylic acid.

Materials:

-

Pyridine-2,3-diamine (1.0 eq)

-

Aryl or Aliphatic Carboxylic Acid (1.1 eq)

-

Polyphosphoric acid (PPA) or 4M Hydrochloric Acid (HCl)

Procedure:

-

Method A (PPA): Combine pyridine-2,3-diamine and the carboxylic acid in polyphosphoric acid.

-

Heat the mixture to 150-200 °C for 2-4 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a strong base (e.g., concentrated ammonium hydroxide or NaOH solution) until a precipitate forms.

-

Collect the solid precipitate by filtration, wash thoroughly with water, and dry.

-

Recrystallize or purify by column chromatography to obtain the final product.

-

Method B (Aqueous Acid): Reflux the pyridine-2,3-diamine and the carboxylic acid in 4M HCl for 4-8 hours.[32]

-

Follow steps 3-6 for workup and purification.

Conclusion

The distinction between 4-(1H-imidazol-5-yl)pyridine and imidazo[4,5-b]pyridine is a quintessential example of how a subtle change in molecular architecture—a single bond versus a fused ring—can lead to vastly different properties and applications in drug discovery. The flexible scaffold has proven its worth in targeting specific enzyme conformations like the hinge region of p38 kinase, while the rigid, purine-like scaffold offers a pre-organized and metabolically stable core for a broad range of ATP-competitive inhibitors and other therapeutics. A thorough understanding of this structural and functional dichotomy is not merely academic; it is a practical tool that empowers medicinal chemists to make more informed, rational decisions in the design of next-generation therapeutics.

References

-

Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8, 25-32. [Link]

-

Gloc, M., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3385. [Link]

-

Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. [Link]

-

Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. [Link]

-

Carvalho, M. S., et al. (2003). New and Efficient Synthesis of Imidazo[4,5-b]pyridine-5-ones. Synthesis, 2003(16), 2459-2462. [Link]

-

Science.gov. (n.d.). Van Leusen reaction. [Link]

-

Carvalho, M. S., et al. (2003). Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile and 5-Amino-4-(cyanoformimidoyl)imidazoles. The Journal of Organic Chemistry, 68(1), 174-177. [Link]

-

Lee, J., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 129, 130497. [Link]

-

TSI Journals. (n.d.). The Van Leusen Imidazole Synthesis is used to Synthesise Imidazole-Based Medicinal Molecules. [Link]

-

Salituro, F. G., & Bemis, G. W. (2002). Pyridinylimidazole based p38 MAP kinase inhibitors. Current Medicinal Chemistry, 9(18), 1657-1664. [Link]

-

El-Gazzar, M. G., et al. (2022). Computer-aided drug design applied to a series of pyridinyl imidazole derivatives targeting p38α MAP kinase: 2D-QSAR, docking, MD simulation, and ADMET investigations. New Journal of Chemistry, 46(36), 17351-17367. [Link]

-

Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. [Link]

-

Kumar, S., et al. (2001). p38 mitogen-activated protein kinase inhibitors--mechanisms and therapeutic potentials. Biochemical Pharmacology, 62(7), 803-811. [Link]

-

Rosenberg, S. H., et al. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Letters, 14(7), 1764-1767. [Link]

-

Young, P. R., et al. (1997). Pyridinyl Imidazole Inhibitors of p38 Mitogen-activated Protein Kinase Bind in the ATP Site. Journal of Biological Chemistry, 272(19), 12116-12121. [Link]

-

Zhang, Y., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(20), 4792. [Link]

-

Wang, Y., et al. (2023). Van Leusen Imidazole Synthesis for One-Bead-One-Compound DNA-Encoded Libraries. Bioconjugate Chemistry, 34(9), 1645-1652. [Link]

-

Gloc, M., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3385. [Link]

-

National Center for Biotechnology Information. (n.d.). Imidazo(4,5-b)pyridine. PubChem Compound Database. [Link]

-

Snieckus, V., et al. (2007). Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls. The Journal of Organic Chemistry, 72(4), 1309-1317. [Link]

-

MDPI. (2026). Heterocycles in Medicinal Chemistry III. Molecules. [Link]

-

ResearchGate. (n.d.). Heterocycles in drug discovery: Properties and preparation. [Link]

-

Alam, M. S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209. [Link]

-

Singh, P. P., & Kumar, D. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Journal of Drug Delivery and Therapeutics, 10(5), 232-243. [Link]

-

Gloc, M., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]

-

Der Pharma Chemica. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. [Link]

-

Hranjec, M., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 27(24), 9007. [Link]

-

Hranjec, M., et al. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]

-

Wang, Y., et al. (2023). Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. Journal of Medicinal Chemistry, 66(14), 9575-9593. [Link]

-

Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(10), 579-584. [Link]

-

Kitbunnadaj, R., et al. (2004). Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist. Journal of Medicinal Chemistry, 47(10), 2414-2417. [Link]

-

ADICHEMISTRY. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. [Link]

-

Koch, E., et al. (2009). 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o305. [Link]

Sources

- 1. N-Heterocycles in Drug Discovery: Trends, Applications, and AI Innovations - AiFChem [aifchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles [openmedicinalchemistryjournal.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. mdpi.com [mdpi.com]

- 6. Heterocycles in Medicinal Chemistry III - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Pyridinylimidazole based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Computer-aided drug design applied to a series of pyridinyl imidazole derivatives targeting p38α MAP kinase: 2D-QSAR, docking, MD simulation, and ADMET investigations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. p38 mitogen-activated protein kinase inhibitors--mechanisms and therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. stemcell.com [stemcell.com]

- 13. Van Leusen Imidazole Synthesis [organic-chemistry.org]

- 14. Van Leusen reaction | 28 Publications | 135 Citations | Top Authors | Related Topics [scispace.com]

- 15. tsijournals.com [tsijournals.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cdnsciencepub.com [cdnsciencepub.com]

- 21. CAS 273-21-2: Imidazo[4,5-b]pyridine | CymitQuimica [cymitquimica.com]

- 22. Imidazo(4,5-b)pyridine | C6H5N3 | CID 67504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benthamdirect.com [benthamdirect.com]

- 26. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 27. fulir.irb.hr [fulir.irb.hr]

- 28. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry [eurjchem.com]

- 30. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 31. pubs.acs.org [pubs.acs.org]

- 32. adichemistry.com [adichemistry.com]

- 33. pubs.acs.org [pubs.acs.org]

- 34. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 35. pubs.acs.org [pubs.acs.org]

- 36. pdf.benchchem.com [pdf.benchchem.com]

- 37. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Molecular Weight & Stoichiometric Analysis of 4-(1H-imidazol-5-yl)pyridine Dihydrochloride

The following technical guide details the molecular weight, physicochemical properties, and analytical validation of 4-(1H-imidazol-5-yl)pyridine dihydrochloride .

Executive Summary

4-(1H-imidazol-5-yl)pyridine dihydrochloride is a critical heteroaromatic scaffold used primarily in the development of Histamine H3 receptor ligands and B-RAF/p38

The core challenge: This compound exhibits prototropic tautomerism (4-yl vs. 5-yl) and is frequently confused with its N-linked isomer, 4-(1H-imidazol-1-yl)pyridine. Furthermore, as a dihydrochloride salt, it is prone to hygroscopicity, necessitating rigorous correction for water content during gravimetric operations.

This guide provides the definitive molecular weight calculations, structural elucidation, and a self-validating analytical protocol to ensure experimental integrity.

Chemical Identity & Molecular Weight Analysis[1][2][3][4]

Structural Definition

The compound consists of a pyridine ring substituted at the 4-position by an imidazole ring at its 5-position (tautomeric with position 4). The "dihydrochloride" designation indicates that both basic nitrogen centers (the pyridine nitrogen and the imidazole imine nitrogen) are protonated, balanced by two chloride counterions.

-

IUPAC Name: 4-(1H-imidazol-5-yl)pyridine dihydrochloride

-

Tautomeric Note: Often interchangeable with 4-(1H-imidazol-4-yl)pyridine dihydrochloride.

-

Isomer Warning: Distinct from 4-(1H-imidazol-1-yl)pyridine , where the connection is via the imidazole nitrogen.

Quantitative Molecular Weight Breakdown

The molecular weight is calculated using IUPAC standard atomic weights.

Formula (Anhydrous Salt):

| Component | Element | Count | Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |

| Organic Core | Carbon (C) | 8 | 12.011 | 96.088 |

| Hydrogen (H) | 7 | 1.008 | 7.056 | |

| Nitrogen (N) | 3 | 14.007 | 42.021 | |

| Counterions | Hydrogen (H) | 2 | 1.008 | 2.016 |

| Chlorine (Cl) | 2 | 35.45 | 70.900 | |

| TOTAL | 218.08 g/mol |

Correction for Hydration: Dihydrochloride salts are frequently isolated as hydrates. If your Certificate of Analysis (CoA) specifies a hydrate, adjust the MW as follows:

-

Monohydrate (

): -

Hemihydrate (

):

Structural Dynamics & Protonation Pathway

Understanding the salt formation is vital for solubility and stability profiling. The 4-pyridyl substituent is electron-withdrawing, which lowers the

Figure 1: Stepwise protonation of the heteroaromatic core. The imidazole nitrogen is typically the first site of protonation, followed by the pyridine nitrogen.

Analytical Validation Protocol (Self-Validating System)

As a researcher, you cannot rely solely on the label MW for critical stoichiometry, especially with hygroscopic salts. Use this protocol to verify the "Effective Molecular Weight" (MW_eff).

Stoichiometric Verification (Chloride Content)

Objective: Confirm the 2:1 Chloride-to-Base ratio. Method: Argentometric Titration (Volhard or Potentiometric).

-

Dissolve: 50 mg of sample in 10 mL deionized water.

-

Acidify: Add 1 mL

(concentrated). -

Titrate: Titrate with 0.1 M

standard solution. -

Calculation:

-

If experimental %Cl < 31%, suspect monohydrochloride or excess water.

-

If experimental %Cl > 34%, suspect excess HCl (adsorbed).

-

Purity & Solvation Check (qNMR)

Objective: Determine organic purity and residual solvent/water.

Method:

-

Signal Integration: Compare the integration of the aromatic protons (Pyridine: 2x doublets; Imidazole: 1x singlet, 1x singlet) against the internal standard.

-

Water Peak: In

, a broad water peak at 3.33 ppm that integrates significantly higher than blank solvent indicates hydration.

Handling & Storage Applications

Stability

-

Hygroscopicity: The dihydrochloride salt is hygroscopic. Exposure to ambient air will increase the sample mass (water uptake), effectively lowering the molar concentration of prepared solutions if not corrected.

-

Storage: Store at -20°C in a sealed container with desiccant. Warm to room temperature before opening to prevent condensation.

Synthesis & Dosing

When using this compound in organic synthesis (e.g., Suzuki coupling or amide formation):

-

Free Basing: If the reaction requires a non-acidic environment, neutralize the dihydrochloride in situ using 2.2 equivalents of a base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

-

Reaction:

-

-

Molarity Calculation:

-

Always use the MW from the specific lot CoA if available, or the calculated hydrated MW.

-

References

-

Kitbunnadaj, R., et al. (2004). Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H3 receptor agonist. Journal of Medicinal Chemistry, 47(10), 2414-2417. Link

-

Abdel-Aziz, H. A., et al. (2022). Structural optimization of 4-(imidazol-5-yl)pyridine derivatives affords broad-spectrum anticancer agents with selective B-RAFV600E/p38α kinase inhibitory activity.[1] European Journal of Pharmaceutical Sciences, 171, 106115.[1] Link

-

PubChem. (2025).[2] 4-(1H-Imidazol-4-yl)pyridine Compound Summary. National Library of Medicine. Link

Sources

- 1. Structural optimization of 4-(imidazol-5-yl)pyridine derivatives affords broad-spectrum anticancer agents with selective B-RAFV600E/p38α kinase inhibitory activity: Synthesis, in vitro assays and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-(1H-Imidazol-2-yl)-pyridine | C8H7N3 | CID 316817 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Acid-Base Profiling of 4-(Imidazol-5-yl)pyridine: A Comprehensive Guide to pKa Determination and Mechanistic Implications

Introduction and Structural Dynamics

In the realm of drug discovery and transition metal coordination chemistry, the acid-base behavior of heterocyclic ligands dictates pharmacokinetics, target binding, and catalytic efficiency. 4-(imidazol-5-yl)pyridine (often referred to interchangeably as 4-(4-pyridyl)imidazole due to rapid annular tautomerism) is a privileged scaffold. It features two distinct ionizable rings: an electron-deficient pyridine and an amphoteric imidazole.

Understanding the precise pKa values of the nitrogen atoms within this scaffold is not merely an academic exercise; it is a critical parameter for predicting the molecule's behavior in physiological environments (LogD, membrane permeability) and its utility as a proton-coupled electron transfer (PCET) reagent in metal complexes [1].

The Electronic Crosstalk (Causality of pKa Shifts)

To predict and understand the pKa values of 4-(imidazol-5-yl)pyridine, one must analyze the inductive and mesomeric effects between the two conjugated rings:

-

The Imidazole NH (Anionic State): Free imidazole has an NH deprotonation pKa of approximately 14.2 [2]. However, the attachment of a strongly electron-withdrawing pyridine ring at the 5-position stabilizes the resulting negative charge on the imidazole anion. Consequently, the pKa drops significantly to ~12.3 [3].

-

The Imidazole N3 (Conjugate Acid): The basicity of the imidazole N3 is similarly attenuated. While free imidazole protonates at a pKa of 6.95, the electron-withdrawing nature of the pyridine ring pulls electron density away from the imidazole system, lowering this pKa to ~5.8.

-

The Pyridine N (Conjugate Acid): Pyridine typically protonates at a pKa of 5.25. In our conjugated system, as the pH drops, the imidazole ring protonates first (forming a monocation). This positively charged imidazole ring exerts a massive electron-withdrawing inductive effect, severely destabilizing the subsequent protonation of the pyridine nitrogen. Thus, the pyridine pKa is depressed to ~4.8.

Fig 1. Protonation states and macroscopic pKa equilibria of 4-(imidazol-5-yl)pyridine.

Quantitative Data Synthesis

The table below summarizes the macroscopic pKa values of the conjugated system compared to its isolated constituent rings. This data is vital for mapping the speciation of the molecule across the physiological pH range (pH 1.2 to 7.4).

| Molecule | pKa1 (Pyridine N) | pKa2 (Imidazole N3) | pKa3 (Imidazole NH) | Reference Context |

| Pyridine | 5.25 | N/A | N/A | Standard Literature |

| Imidazole | N/A | 6.95 | 14.2 | Literature Baseline [2] |

| 4-(imidazol-5-yl)pyridine | ~4.8 | ~5.8 | ~12.3 | Derived / Predicted [3] |

Experimental Methodologies for pKa Determination

To empirically validate these values in a laboratory setting, researchers must employ orthogonal techniques. Below are the field-proven, self-validating protocols designed to eliminate artifacts and ensure high-fidelity data.

Protocol A: UV-Vis Spectrophotometric Titration

Because the

Causality of Experimental Design: The selection of the 200-400 nm window is dictated by the conjugated

Self-Validation Mechanism: The protocol relies on the identification of isosbestic points. If the isosbestic points drift or blur during the titration, it indicates the presence of a third absorbing species (e.g., compound degradation or aggregation), and the data run must be automatically invalidated.

Step-by-Step Workflow:

-

Solution Preparation: Prepare a 50 µM solution of 4-(imidazol-5-yl)pyridine in 0.15 M KCl. (Reasoning: 0.15 M KCl mimics physiological ionic strength, keeping activity coefficients constant so that concentration remains strictly proportional to thermodynamic activity).

-

Baseline Acquisition: Record the UV-Vis spectrum from 200 nm to 400 nm at pH 7.4.

-

Titration: Adjust the pH from 2.0 to 14.0 in increments of 0.2 pH units using standardized 0.1 M HCl and 0.1 M KOH. Allow 2 minutes of equilibration per addition.

-

Spectral Overlay: Plot all spectra to identify isosbestic points.

-

Data Regression: Plot Absorbance at the wavelength of maximum variance (

) against pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation using non-linear least-squares regression to extract the pKa values.

Fig 2. Step-by-step UV-Vis spectrophotometric workflow for pKa determination.

Protocol B: NMR Titration for Microscopic pKa Mapping

While UV-Vis and potentiometry provide macroscopic pKa values (the overall loss of a proton from the molecule), they cannot definitively prove which nitrogen atom is protonating. NMR titration resolves this by mapping microscopic pKa values.

Causality of Experimental Design: As a specific nitrogen atom protonates, the localized positive charge deshields the adjacent carbon and hydrogen atoms, causing a significant downfield shift in the

Self-Validation Mechanism: The integration of the solvent residual peak (HOD) is used as an internal chemical shift reference that naturally drifts with temperature and pH; therefore, a pH-independent internal standard (like DSS or TSP) must be included. If the standard's peak shifts, the calibration is flawed.

Step-by-Step Workflow:

-

Prepare a 5 mM solution of the analyte in

containing 0.15 M KCl and 1 mM TSP (internal standard). -

Adjust the

(where -

Acquire

NMR spectra at 0.5 pD intervals. -

Plot the chemical shift (

) of the pyridine ortho-protons and the imidazole C2-proton against the calculated pH. -

The inflection point of each respective curve yields the microscopic pKa for that specific heterocycle.

Fig 3. NMR titration workflow for assigning microscopic pKa values to specific nitrogens.

Implications in Drug Design and Catalysis

The distinct pKa profile of 4-(imidazol-5-yl)pyridine has profound downstream effects depending on the application:

Pharmacokinetics and Bioavailability

At physiological pH (7.4), the molecule exists predominantly in its neutral (uncharged) state, as the pH is well above the conjugate acid pKa (~5.8) and well below the NH deprotonation pKa (~12.3). This uncharged state maximizes lipophilicity (LogD), allowing the scaffold to readily cross phospholipid bilayers via passive diffusion. If the imidazole ring were not conjugated to the electron-withdrawing pyridine, its pKa would be closer to 7.0, resulting in a highly protonated, membrane-impermeable population at pH 7.4.

Transition Metal Coordination and PCET

In inorganic chemistry, pyridylimidazoles are highly sought after as bidentate ligands for Ruthenium(II), Iridium(III), and Copper(II) complexes. When coordinated to a metal, the pKa of the imidazole NH drops even further due to the Lewis acidity of the metal center [2].

This extreme shift in acidity allows the ligand to undergo deprotonation under mild conditions. The resulting anionic ligand drastically lowers the oxidation overpotential of the metal center. For example, deprotonation of a coordinated pyridylimidazole ligand in Copper catalysts has been shown to promote rapid electrochemical water oxidation at highly favorable onset potentials, making these systems exceptional candidates for solar energy storage and artificial photosynthesis [4].

References

- Ruthenium(II)

- Source: nsf.

- 3-(1H-Imidazol-4-yl)

- Lowering water oxidation overpotentials using the ionisable imidazole of copper(2-(2'-pyridyl)imidazole)

Technical Guide & Safety Data Sheet: 4-(1H-imidazol-5-yl)pyridine 2HCl

This guide serves as an advanced technical resource for 4-(1H-imidazol-5-yl)pyridine dihydrochloride , a critical intermediate and scaffold in the development of kinase inhibitors (specifically p38 MAPK and BRAF inhibitors).[1][2]

Unlike a standard Safety Data Sheet (SDS), this whitepaper integrates regulatory hazard data with practical research applications, solubility protocols, and biological context.[1][2]

Chemical Identity & Characterization

This compound is the dihydrochloride salt of 4-(4-pyridyl)imidazole.[1][2] It acts as a "privileged scaffold" in medicinal chemistry, forming the core of several potent p38 mitogen-activated protein kinase (MAPK) inhibitors, such as the widely used research tool SB 203580 .[1][2]

| Feature | Detail |

| Product Name | 4-(1H-imidazol-5-yl)pyridine dihydrochloride |

| Synonyms | 4-(4-Pyridyl)imidazole 2HCl; 4-(1H-imidazol-4-yl)pyridine dihydrochloride |

| CAS Number | Note: Specific CAS for the 2HCl salt is often unlisted.[1][2] Free base CAS: 72120-60-8 or 21202-42-6 (isomer dependent).[1][2] |

| Molecular Formula | C₈H₇N₃[1][2][3][4] · 2HCl |

| Molecular Weight | 218.08 g/mol (Salt); 145.16 g/mol (Free Base) |

| Appearance | Off-white to pale yellow hygroscopic solid |

| Solubility | Soluble in Water (>50 mM), DMSO (>100 mM).[1][2] |

Structural Context

The molecule consists of a pyridine ring linked to an imidazole ring.[1][2][5][6] The "5-yl" and "4-yl" designations for the imidazole attachment are tautomerically equivalent in solution unless the nitrogen is substituted.[1][2] The 2HCl designation indicates that both basic nitrogen atoms (one on pyridine, one on imidazole) are protonated, significantly increasing water solubility but rendering the solid highly acidic and hygroscopic.[1][2]

Hazard Identification & Risk Assessment (GHS)

The primary hazards stem from the acidic nature of the hydrochloride salt and the irritant properties of the nitrogen heterocycles.[1][2]

GHS Classification[1][2][3]

-

Serious Eye Damage/Eye Irritation: Category 1 or 2A (H318/H319) — Treat as Eye Dam. 1 due to acidity.[1][2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[1][2]

Label Elements

-

Signal Word: DANGER (Recommended due to potential eye damage from HCl salt)[1][2]

-

Hazard Statements:

Risk Logic Diagram

The following diagram outlines the decision logic for emergency response based on exposure type.

Figure 1: Emergency response logic prioritizing the corrosive potential of the dihydrochloride salt.

Safe Handling & Experimental Workflow

Storage Lifecycle

-

Receipt: Verify container integrity. The compound is hygroscopic .[1][2]

-

Storage: Store at -20°C (long term) or 2-8°C (short term). Keep under inert atmosphere (Argon/Nitrogen) if possible.[1][2]

-

Desiccation: Store in a desiccator. Allow the vial to equilibrate to room temperature before opening to prevent condensation, which hydrolyzes the salt and leads to "gumming."[1][2]

Solubilization Protocol (Stock Solution)

Researchers often struggle with the acidity of 2HCl salts in cellular assays.[1][2]

-

Solvent Choice: DMSO is preferred for stock solutions (10-100 mM).[1][2] Water is viable but acidic.[1][2]

-

Neutralization Buffer: When adding to cell culture media, the 2HCl will drop the pH.[1][2]

Experimental Workflow Diagram

Figure 2: Step-by-step handling workflow to maintain compound integrity and assay validity.

Biological Context & Mechanism

Target Interaction

4-(1H-imidazol-5-yl)pyridine is a core pharmacophore.[1][2] The pyridine nitrogen acts as a hydrogen bond acceptor for the "hinge region" of kinase ATP-binding pockets (e.g., Met109 in p38α).[1][2] The imidazole ring often coordinates with the gatekeeper residue or catalytic metals.[1][2]

-

Primary Application: Synthesis of p38 MAP Kinase inhibitors (anti-inflammatory research).[1][2]

-

Secondary Application: Thromboxane synthase inhibition.[1][2]

-

Mechanism: Competitive inhibition at the ATP binding site.[1][2]

Toxicological Profile

-

Acute Toxicity: Data specific to the 2HCl salt is limited.[1][2] Treat as Harmful if swallowed (H302) based on structural analogs (imidazole LD50 ~970 mg/kg; pyridine LD50 ~891 mg/kg).[1][2]

-

Chronic Exposure: No known carcinogenic data.[2] Potential for liver enzyme induction (CYP450) due to imidazole moiety.[1][2]

Disposal & Environmental Considerations

-

Neutralization: Can be carefully neutralized with Sodium Bicarbonate (NaHCO₃) before disposal if required by local site protocols, but incineration is preferred.[1][2]

-

Ecotoxicity: Do not release into drains.[1][2][7] Pyridine derivatives can be toxic to aquatic life with long-lasting effects.[1][2]

References

-

Liverton, N. J., et al. (1999).[1][2][6] "Design and synthesis of potent, selective, and orally bioavailable tetrasubstituted imidazole inhibitors of p38 mitogen-activated protein kinase." Journal of Medicinal Chemistry, 42(12), 2180-2190.[1][2]

-

Koch, P., et al. (2009).[1][2][6] "4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine."[1][2] IUCrData, 65(3).[1][2]

-

PubChem. (n.d.).[1][2] "4-(1H-imidazol-2-yl)pyridine Compound Summary." National Library of Medicine.[2] [1][2]

-

Sigma-Aldrich. (n.d.).[1][2] "Safety Data Sheet: Imidazole derivatives." Merck KGaA.[1][2]

Sources

- 1. 3-(1H-imidazol-5-yl)pyridine | C8H7N3 | CID 3040177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Imidazo(4,5-b)pyridine | C6H5N3 | CID 67504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(1H-Imidazol-4-yl)pyridine hydrochloride | 1955493-40-9 [sigmaaldrich.com]

- 4. ECHA CHEM [chem.echa.europa.eu]

- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 6. journals.iucr.org [journals.iucr.org]

- 7. sds.metasci.ca [sds.metasci.ca]

Methodological & Application

Synthesis of 4-(1H-imidazol-5-yl)pyridine from 4-acetylpyridine: An Application Note and Detailed Protocol

Introduction: The Significance of the 4-(Imidazol-5-yl)pyridine Scaffold in Modern Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceutical agents, from antifungals to antihypertensives.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a crucial component in the design of molecules that interact with biological targets. When fused or linked to a pyridine ring, the resulting 4-(1H-imidazol-5-yl)pyridine core becomes a key building block for a new generation of targeted therapeutics. Notably, derivatives of this scaffold have shown promise as potent anticancer agents and as modulators of key signaling pathways.[2][3][4] The structural similarity of this scaffold to endogenous molecules like histamine also opens avenues for its exploration in other therapeutic areas, such as in the development of selective histamine H3 receptor agonists.

This application note provides a comprehensive, in-depth guide for the synthesis of 4-(1H-imidazol-5-yl)pyridine from the readily available starting material, 4-acetylpyridine. The described two-step synthesis is robust and scalable, making it suitable for both academic research and industrial drug development settings. As senior application scientists, we not only provide a detailed protocol but also delve into the rationale behind the chosen synthetic strategy and offer insights into potential challenges and their solutions.

Overall Synthetic Strategy: A Two-Step Approach

The synthesis of 4-(1H-imidazol-5-yl)pyridine from 4-acetylpyridine is efficiently achieved through a two-step process:

-

α-Bromination of 4-acetylpyridine: This initial step involves the selective bromination of the methyl group of 4-acetylpyridine to yield the key intermediate, 2-bromo-1-(pyridin-4-yl)ethanone hydrobromide. This α-haloketone is a versatile precursor for the construction of various heterocyclic systems.

-

Marckwald-Type Imidazole Synthesis: The synthesized α-haloketone is then subjected to a cyclocondensation reaction with formamide. In this step, formamide serves as the source of the remaining nitrogen and carbon atoms required to form the imidazole ring.

This synthetic route is advantageous due to the commercial availability of the starting material, the relatively straightforward reaction conditions, and the good overall yields.

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for 4-(1H-imidazol-5-yl)pyridine.

Detailed Experimental Protocols

PART 1: Synthesis of 2-Bromo-1-(pyridin-4-yl)ethanone Hydrobromide

Rationale: The α-position to the carbonyl group in 4-acetylpyridine is susceptible to electrophilic substitution. The use of pyridinium bromide perbromide in the presence of hydrobromic acid in acetic acid provides a controlled and efficient method for the selective monobromination of the methyl group. The reaction proceeds via an enol or enolate intermediate. The hydrobromide salt of the product precipitates from the reaction mixture, facilitating its isolation.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 4-Acetylpyridine | 121.14 | 25.0 g | 0.206 mol | Ensure purity |

| Pyridinium bromide perbromide | 319.84 | 72.5 g | 0.227 mol | Corrosive, handle with care |

| 30-33% HBr in Acetic Acid | - | 50 mL | - | Corrosive, use in a fume hood |

| Glacial Acetic Acid | 60.05 | 500 mL | - | Corrosive, use in a fume hood |

| Diethyl Ether | 74.12 | 200 mL | - | Flammable |

Procedure:

-

Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add glacial acetic acid (500 mL) and pyridinium bromide perbromide (72.5 g, 0.227 mol).

-

Addition of HBr: To the stirred suspension, add 30-33% hydrobromic acid in acetic acid (50 mL). Stir the mixture at room temperature for 1.5 hours.

-

Addition of 4-Acetylpyridine: Slowly add 4-acetylpyridine (25.0 g, 0.206 mol) dropwise over 45 minutes, maintaining the reaction temperature below 30 °C.

-

Precipitation and Isolation: After the addition is complete, cool the reaction mixture to 15 °C using an ice bath. The product will precipitate as a solid.

-

Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid with diethyl ether (2 x 100 mL) to remove any remaining acetic acid and unreacted starting materials.

-

Drying: Air-dry the product to obtain crude 2-bromo-1-(pyridin-4-yl)ethanone hydrobromide as a solid. The product is typically of sufficient purity for the next step.

Expected Yield: ~57 g (95%)

Safety Precautions:

-

All operations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Pyridinium bromide perbromide and hydrobromic acid are corrosive and should be handled with extreme care.

PART 2: Synthesis of 4-(1H-imidazol-5-yl)pyridine

Rationale: This step is a classic example of a Marckwald-type imidazole synthesis. The α-bromo-4-acetylpyridine hydrobromide reacts with formamide, which serves as both the solvent and the reagent. The reaction proceeds through a multi-step mechanism involving initial N-alkylation of formamide, followed by cyclization and dehydration to form the aromatic imidazole ring.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2-Bromo-1-(pyridin-4-yl)ethanone HBr | 280.98 | 28.1 g | 0.1 mol | From Part 1 |

| Formamide | 45.04 | 150 mL | - | Can be used as both reagent and solvent |

| 10% Aqueous Sodium Hydroxide | - | As needed | - | For neutralization |

| Ethyl Acetate | 88.11 | 300 mL | - | For extraction |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - | For drying |

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-1-(pyridin-4-yl)ethanone hydrobromide (28.1 g, 0.1 mol) and formamide (150 mL).

-

Heating: Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 500 mL of ice-water.

-

Basification: Neutralize the acidic solution by the slow addition of 10% aqueous sodium hydroxide until the pH is approximately 8-9.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (100 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal and Purification: Remove the solvent under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

Expected Yield: ~10.2 g (70%)

Mechanism of Imidazole Formation

The formation of the imidazole ring from an α-haloketone and formamide is a well-established reaction. The proposed mechanism is as follows:

Caption: Proposed mechanism for imidazole synthesis.

Characterization of 4-(1H-imidazol-5-yl)pyridine

The identity and purity of the synthesized 4-(1H-imidazol-5-yl)pyridine should be confirmed by standard analytical techniques.

Expected Data:

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

-

12.5-12.0 (br s, 1H, Imidazole N-H)

-

8.55-8.50 (m, 2H, Pyridine H-2, H-6)

-

7.80-7.75 (s, 1H, Imidazole H-2)

-

7.50-7.45 (m, 2H, Pyridine H-3, H-5)

-

7.30-7.25 (s, 1H, Imidazole H-4)

-

-

¹³C NMR (101 MHz, DMSO-d₆) δ (ppm):

-

150.5 (Pyridine C-2, C-6)

-

142.0 (Pyridine C-4)

-

136.0 (Imidazole C-2)

-

130.0 (Imidazole C-5)

-

120.0 (Pyridine C-3, C-5)

-

118.0 (Imidazole C-4)

-

-

Mass Spectrometry (ESI+): m/z = 146.06 [M+H]⁺

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield in Step 1 | Incomplete reaction or loss of product during workup. | Ensure the reaction goes to completion by monitoring with TLC. Be careful during the filtration and washing steps to minimize product loss. |

| Formation of di-brominated product in Step 1 | Excess brominating agent or prolonged reaction time. | Use the stoichiometric amount of pyridinium bromide perbromide and monitor the reaction closely. |

| Low yield in Step 2 | Incomplete reaction or decomposition of the product at high temperatures. | Ensure the reaction is heated at the specified temperature and for the recommended time. Prolonged heating at high temperatures can lead to degradation. |

| Difficulty in purification | Presence of side products from the cyclization reaction. | Optimize the column chromatography conditions. A gradient elution might be necessary to separate the product from impurities. |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-(1H-imidazol-5-yl)pyridine from 4-acetylpyridine. The described method is efficient and scalable, making it a valuable tool for researchers in the field of medicinal chemistry and drug discovery. The insights into the reaction mechanism and potential troubleshooting steps further enhance the utility of this guide. The 4-(1H-imidazol-5-yl)pyridine scaffold continues to be an area of active research, and this protocol will facilitate the synthesis of novel derivatives for the development of new therapeutic agents.

References

-

Ali, E. M. H., et al. (2022). Structural optimization of 4-(imidazol-5-yl)pyridine derivatives affords broad-spectrum anticancer agents with selective B-RAFV600E/p38α kinase inhibitory activity: Synthesis, in vitro assays and in silico study. European Journal of Pharmaceutical Sciences, 171, 106115. [Link]

-

El-Gamal, M. I., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576. [Link]

-

Hafez, H. N., & El-Gazzar, A. B. A. (2020). Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents. Current Organic Synthesis, 17(1), 55-64. [Link]

-

Sensible Pharmacists. (2024, October 21). Imidazole Ring Synthesis from Alpha-Haloketone and Formamide: Lecture by Sarwan Mudgil Sir [Video]. YouTube. [Link]

-

Yildiz, I., et al. (2024). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2359959. [Link]

-

Banerjee, A., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681. [Link]

-

Bures, F. (2007). Facile Synthesis of Optically Active Imidazole Derivatives. Molbank, 2007(3), M537. [Link]

-

Sobarzo-Sánchez, E., et al. (2003). Complete assignments 1H and 13C NMR spectral data of four anabaseine derivatives. Magnetic Resonance in Chemistry, 41(6), 481-484. [Link]

-

Brunner, H., et al. (1998). Combination of 1H and 13C NMR Spectroscopy. In NMR Spectroscopy (pp. 195-204). Steinkopff. [Link]

-

Zhang, H., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. European Journal of Medicinal Chemistry, 224, 113717. [Link]

Sources

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 2. Structural optimization of 4-(imidazol-5-yl)pyridine derivatives affords broad-spectrum anticancer agents with selective B-RAFV600E/p38α kinase inhibitory activity: Synthesis, in vitro assays and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

Application Notes and Protocols: A Detailed Guide to the Suzuki Coupling Protocol for 4-(imidazol-5-yl)pyridine Synthesis

Introduction: The Significance of 4-(imidazol-5-yl)pyridine in Medicinal Chemistry

The 4-(imidazol-5-yl)pyridine scaffold is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a crucial component in the design of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents. The efficient and robust synthesis of this key structural unit is therefore of paramount importance to researchers in drug discovery and development. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the construction of the C-C bond linking the pyridine and imidazole rings.[1][2][3] This document provides a comprehensive guide to the Suzuki coupling protocol for the synthesis of 4-(imidazol-5-yl)pyridine, detailing the underlying mechanistic principles, a step-by-step experimental procedure, and critical considerations for successful execution.

Mechanistic Insights: The Catalytic Cycle of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a variety of organic halides and organoboron compounds.[1][2] The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4]

-

Oxidative Addition: The catalytic cycle commences with the oxidative addition of the organohalide (e.g., a halopyridine derivative) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square-planar palladium(II) intermediate.[4][5] The reactivity of the organohalide in this step generally follows the trend I > Br > Cl > F.[5]

-

Transmetalation: The next crucial step is transmetalation, where the organic group from the organoboron species (e.g., an imidazoleboronic acid or its ester) is transferred to the palladium(II) complex. This step requires the activation of the organoboron compound by a base.[6][7] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the palladium center. The choice of base is critical and can significantly influence the reaction rate and yield.[7]

-

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex couple to form the desired biaryl product, 4-(imidazol-5-yl)pyridine. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[2][4]

Below is a graphical representation of the Suzuki-Miyaura catalytic cycle:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4-(imidazol-5-yl)pyridine